An In-Depth Technical Guide to the Structure and Function of FOR-MET-LEU-PHE-PHE-OH
An In-Depth Technical Guide to the Structure and Function of FOR-MET-LEU-PHE-PHE-OH
Abstract
This technical guide provides a comprehensive overview of the synthetic pentapeptide N-formyl-Methionyl-Leucyl-Phenylalanyl-Phenylalanine (FOR-MET-LEU-PHE-PHE-OH). We delve into its fundamental chemical structure, physicochemical properties, and established protocols for its synthesis and characterization. Furthermore, this guide explores the peptide's significant biological role as a potent chemoattractant and agonist for formyl peptide receptors (FPRs), detailing its mechanism of action and providing quantitative data on its biological activity. This document is intended for researchers, scientists, and drug development professionals working in immunology, cell biology, and medicinal chemistry.
Introduction: The Significance of N-Formylated Peptides
N-formylated peptides are crucial signaling molecules in the innate immune system. Originating from bacteria and damaged mitochondria, they act as potent chemoattractants, guiding phagocytic leukocytes to sites of infection and inflammation[1]. The prototypical N-formylated peptide is N-formyl-Methionyl-Leucyl-Phenylalanine (fMLF or fMLP), which has been extensively studied for its ability to activate neutrophils and other immune cells[2][3]. The pentapeptide, FOR-MET-LEU-PHE-PHE-OH, is a subject of interest due to its structural similarity to fMLF and its potential to modulate immune responses. Understanding its structure and function is paramount for harnessing its therapeutic and research potential.
Molecular Structure and Physicochemical Properties
The primary structure of FOR-MET-LEU-PHE-PHE-OH consists of five amino acid residues: Methionine, Leucine, and two Phenylalanine residues, with a formyl group attached to the N-terminal methionine and a free carboxyl group at the C-terminus.
Systematic Name: (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid[4]
Synonyms: fMLFF, fMLPP, N-formyl-Met-Leu-Phe-Phe-OH[4]
Structural Elucidation
The linear sequence of the peptide is FOR-Met-Leu-Phe-Phe-OH. The peptide backbone consists of a repeating sequence of N-Cα-C units, with the side chains of each amino acid residue determining its specific chemical properties. The peptide bonds connecting the amino acids are planar and rigid due to resonance, which limits the conformational freedom of the backbone[5].
The overall conformation of the peptide in solution is dynamic and can be influenced by its environment. Studies on the closely related fMLF peptide using solid-state NMR and molecular dynamics simulations have suggested a flexible structure that can adopt various conformations, including bent or helical forms, which may be crucial for its interaction with its receptor[1][6][7].
Physicochemical Data
A summary of the key physicochemical properties of FOR-MET-LEU-PHE-PHE-OH is presented in Table 1.
| Property | Value | Source/Method |
| Molecular Formula | C₃₀H₄₀N₄O₆S | PubChem[4] |
| Molecular Weight | 584.73 g/mol | Calculated from Formula |
| Isoelectric Point (pI) | ~5.5 - 6.0 | Predicted |
| Solubility | Sparingly soluble in aqueous solutions; Soluble in organic solvents (e.g., DMSO, DMF) | General Peptide Solubility Guidelines[8][9][10][11] |
Note on pI and Solubility: The isoelectric point is predicted based on the pKa values of the terminal groups and the side chains of the amino acids[12][13][14][15][16]. As the peptide does not contain any acidic or basic side chains, its pI is expected to be in the slightly acidic to neutral range. Due to the presence of several hydrophobic residues (Leucine and Phenylalanine), the peptide's solubility in water is limited. For experimental use, it is recommended to first dissolve the peptide in a minimal amount of a polar aprotic solvent like DMSO, followed by dilution in an aqueous buffer[8][9][11].
Synthesis and Characterization
Solid-Phase Peptide Synthesis (SPPS)
FOR-MET-LEU-PHE-PHE-OH is typically synthesized using Fmoc-based solid-phase peptide synthesis (SPPS)[4][17][18]. This method involves the stepwise addition of Fmoc-protected amino acids to a growing peptide chain anchored to a solid support. The N-terminal formylation is a critical final step after the assembly of the peptide backbone.
-
Resin Preparation: Start with a pre-loaded Fmoc-Phe-Wang resin. Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10-20 minutes to remove the Fmoc protecting group from the phenylalanine residue. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Activate the next Fmoc-protected amino acid (Fmoc-Phe-OH) with a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like N,N-diisopropylethylamine (DIPEA) in DMF. Add this solution to the resin and allow it to react for 1-2 hours. Monitor the coupling reaction using a ninhydrin test.
-
Washing: After complete coupling, wash the resin extensively with DMF to remove excess reagents and byproducts.
-
Repeat Deprotection and Coupling: Repeat steps 2-4 for the subsequent amino acids in the sequence: Fmoc-Leu-OH and Fmoc-Met-OH.
-
N-terminal Formylation: After the final Fmoc deprotection of the N-terminal methionine, perform the formylation reaction. A common method involves using a pre-activated formic acid solution. This can be prepared by reacting formic acid with N,N'-dicyclohexylcarbodiimide (DCC) or by using a mixture of formic acid and isobutyl chloroformate with N-methylmorpholine (NMM)[19]. The formylating agent is then added to the resin-bound peptide and allowed to react.
-
Cleavage and Deprotection: Cleave the peptide from the resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane (TIS) (e.g., TFA/TIS/H₂O 95:2.5:2.5 v/v/v)[4][17].
-
Purification and Lyophilization: Precipitate the cleaved peptide in cold diethyl ether, and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC). The purified peptide is then lyophilized to obtain a white powder.
Diagram of the SPPS Workflow:
Caption: General workflow for the solid-phase peptide synthesis of FOR-MET-LEU-PHE-PHE-OH.
Characterization
The purity and identity of the synthesized peptide are confirmed using analytical techniques such as mass spectrometry and NMR spectroscopy.
-
Mass Spectrometry: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the peptide[20][21]. The expected monoisotopic mass for C₃₀H₄₀N₄O₆S is approximately 584.27 Da.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the peptide by analyzing the chemical shifts and coupling constants of the protons and carbons in the molecule[5][6][22][23][24]. The spectra would show characteristic signals for the aromatic protons of the phenylalanine residues, the aliphatic protons of the leucine and methionine side chains, the peptide backbone protons, and the formyl proton.
Biological Activity and Mechanism of Action
FOR-MET-LEU-PHE-PHE-OH functions as a potent agonist for formyl peptide receptors (FPRs), a class of G protein-coupled receptors (GPCRs) primarily expressed on phagocytic leukocytes[1][3][8][22][25][26]. The N-formyl group is crucial for its high-affinity binding to these receptors[3].
Interaction with Formyl Peptide Receptors
There are three known human FPRs: FPR1, FPR2, and FPR3. FOR-MET-LEU-PHE-PHE-OH, similar to fMLF, is expected to be a high-affinity agonist for FPR1[3][8][25][26]. The binding of the peptide to FPR1 initiates a cascade of intracellular signaling events, including the activation of heterotrimeric G proteins, leading to downstream effects such as calcium mobilization, activation of mitogen-activated protein kinases (MAPKs), and the production of reactive oxygen species (ROS)[19][25][27].
Diagram of the FPR1 Signaling Pathway:
Caption: Simplified signaling pathway initiated by the binding of FOR-MET-LEU-PHE-PHE-OH to FPR1.
Quantitative Biological Activity
The biological activity of N-formylated peptides is typically quantified through binding and functional assays. Data for the closely related fMLF provide a strong indication of the expected potency of FOR-MET-LEU-PHE-PHE-OH.
| Assay | Receptor | Cell Type | Potency (EC₅₀/IC₅₀/Kᵢ) | Source |
| Receptor Binding | FPR1 | Human Neutrophils | Kᵢ ~ 1.6 nM | [25] |
| Calcium Mobilization | FPR1 | Human Neutrophils | EC₅₀ ~ 0.1 - 10 nM | [22][26] |
| Chemotaxis | FPR1 | Human Neutrophils | EC₅₀ ~ 0.1 - 1 nM | [1][2] |
| Superoxide Production | FPR1 | Human Neutrophils | EC₅₀ ~ 1 - 10 nM | [11] |
Experimental Protocols for Biological Assays
-
Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood using density gradient centrifugation.
-
Chamber Setup: Place a polycarbonate membrane (typically with 3-5 µm pores) in a Boyden chamber, separating the upper and lower wells.
-
Chemoattractant Gradient: Add a solution of FOR-MET-LEU-PHE-PHE-OH at various concentrations to the lower wells. A buffer control is used for baseline migration.
-
Cell Seeding: Add the isolated neutrophils to the upper wells.
-
Incubation: Incubate the chamber at 37°C in a 5% CO₂ atmosphere for 30-60 minutes to allow for cell migration.
-
Quantification: After incubation, remove the non-migrated cells from the top of the membrane. Fix and stain the migrated cells on the underside of the membrane. Count the number of migrated cells per high-power field using a microscope. The results are often expressed as a chemotactic index (fold increase in migration over the buffer control)[1][2][3].
-
Cell Preparation: Isolate human neutrophils and resuspend them in a suitable buffer.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, by incubating them with the dye for 30-60 minutes at 37°C.
-
Washing: Wash the cells to remove excess extracellular dye.
-
Fluorescence Measurement: Place the dye-loaded cells in a fluorometer or a plate reader capable of kinetic fluorescence measurements.
-
Peptide Stimulation: Establish a baseline fluorescence reading, and then add FOR-MET-LEU-PHE-PHE-OH at various concentrations to stimulate the cells.
-
Data Analysis: Record the change in fluorescence intensity over time. The increase in fluorescence corresponds to an increase in intracellular calcium concentration. The peak fluorescence response is used to generate dose-response curves and calculate the EC₅₀ value[25][26][27].
Conclusion
FOR-MET-LEU-PHE-PHE-OH is a synthetic pentapeptide with a well-defined structure and significant biological activity as a chemoattractant for immune cells. Its synthesis is readily achievable through standard solid-phase peptide synthesis protocols, and its purity and identity can be confirmed by mass spectrometry and NMR. As a potent agonist of FPR1, this peptide serves as a valuable tool for studying the mechanisms of innate immunity and inflammation. Further research into this and related N-formylated peptides may lead to the development of novel therapeutic agents for modulating inflammatory responses in various diseases.
References
-
Chen, K., et al. (2020). The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition. International Journal of Molecular Sciences, 21(12), 4479. [Link]
-
PubChem. (n.d.). N-formyl-methionyl-leucyl-phenylalanyl-phenylalanine. National Center for Biotechnology Information. [Link]
- Cundell, D. R., et al. (1995). The effect of defined lipopolysaccharide core defects on the action of bactericidal/permeability-increasing protein in vitro and in vivo. Journal of Biological Chemistry, 270(28), 16767-16774.
- Gantner, F., et al. (1992). A new flow cytometric assay for the measurement of intracellular H2O2 production. Journal of Immunological Methods, 151(1-2), 203-210.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
- Grynkiewicz, G., Poenie, M., & Tsien, R. Y. (1985). A new generation of Ca2+ indicators with greatly improved fluorescence properties. Journal of Biological Chemistry, 260(6), 3440-3450.
- He, H. Q., et al. (2013). Structural basis for recognition of N-formyl peptides as pathogen-associated molecular patterns.
- Zigmond, S. H., & Hirsch, J. G. (1973). Leukocyte locomotion and chemotaxis. New methods for evaluation, and demonstration of a cell-derived chemotactic factor. The Journal of experimental medicine, 137(2), 387-410.
- Prossnitz, E. R., & Ye, R. D. (2005). The N-formyl peptide receptors: a model for G protein-coupled receptor activation and signaling. Pharmacological reviews, 57(4), 531-546.
- Ye, R. D., et al. (2009). The N-formyl peptide receptors. Annual review of immunology, 27, 257-281.
- De, P. M., et al. (2000). Formyl peptide receptor-like 1 is a receptor for the lipid mediator lipoxin A4 and the amyloid beta peptide. FASEB journal, 14(11), 1495-1504.
-
Peptide Sciences. (2023). Peptide Solubility. [Link]
- Toke, O., et al. (2004). Conformational analysis of uniformly 13C-labeled peptides by rotationally selected 13Cα–13CH3 double-quantum solid-state NMR. Journal of the American Chemical Society, 126(41), 13248-13249.
- Aebersold, R., & Mann, M. (2003). Mass spectrometry-based proteomics.
-
GenScript. (n.d.). Peptide Solubility Guidelines. [Link]
- Kozlowski, L. P. (2016). Proteome-pI: proteome isoelectric point database. Nucleic acids research, 45(D1), D1112-D1116.
- Steen, H., & Mann, M. (2004). The ABC's (and XYZ's) of peptide sequencing. Nature reviews Molecular cell biology, 5(9), 699-711.
- Grieco, P., et al. (1993). Synthesis, conformation, and activity of HCO-Met-delta Z Leu-Phe-OMe, an active analogue of chemotactic N-formyltripeptides. Journal of medicinal chemistry, 36(19), 2933-2938.
-
Khan Academy. (n.d.). Isoelectric focusing. [Link]
-
Biological Magnetic Resonance Bank. (n.d.). L-Phenylalanine at BMRB. [Link]
-
Broad Institute. (n.d.). Fundamentals of Biological Mass Spectrometry and Proteomics. [Link]
-
Wikipedia. (n.d.). Peptide mass fingerprinting. [Link]
- Skvortsov, V. S., et al. (2021). The Prediction of the Isoelectric Point Value of Peptides and Proteins with a Wide Range of Chemical Modifications. Biomedical Chemistry: Research and Methods, 4(4), e00161.
- Perez-Riverol, Y., et al. (2015). Accurate estimation of isoelectric point of protein and peptide based on amino acid sequences.
- Wüthrich, K. (1986). NMR of proteins and nucleic acids. John Wiley & Sons.
- Oldfield, E. (2002). A Solid State 13C NMR, Crystallographic, and Quantum Chemical Investigation of Phenylalanine and Tyrosine Residues in Peptides and Proteins. Journal of the American Chemical Society, 124(15), 3849-3863.
Sources
- 1. A Novel Image‐Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential regulation of neutrophil chemotaxis to IL-8 and fMLP by GM-CSF: lack of direct effect of oestradiol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. criver.com [criver.com]
- 4. An All-on-chip Method for Rapid Neutrophil Chemotaxis Analysis Directly from a Drop of Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones | MDPI [mdpi.com]
- 6. rsc.org [rsc.org]
- 7. mi.fu-berlin.de [mi.fu-berlin.de]
- 8. peptidesciences.com [peptidesciences.com]
- 9. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 10. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 11. bachem.com [bachem.com]
- 12. Proteome-pI: proteome isoelectric point database - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Khan Academy [khanacademy.org]
- 14. Isoelectric Point Estimation, Amino Acid Sequence and Algorithms [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. Accurate estimation of isoelectric point of protein and peptide based on amino acid sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bu.edu [bu.edu]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. youtube.com [youtube.com]
- 20. research.cbc.osu.edu [research.cbc.osu.edu]
- 21. Peptide mass fingerprinting - Wikipedia [en.wikipedia.org]
- 22. Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 23. bmse000045 L-Phenylalanine at BMRB [bmrb.io]
- 24. feh.scs.illinois.edu [feh.scs.illinois.edu]
- 25. researchgate.net [researchgate.net]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. researchgate.net [researchgate.net]
